molecular formula C12H7IN2O2 B14725292 2-Iodo-10-oxidophenazin-5-ium 5-oxide CAS No. 6968-43-0

2-Iodo-10-oxidophenazin-5-ium 5-oxide

Cat. No.: B14725292
CAS No.: 6968-43-0
M. Wt: 338.10 g/mol
InChI Key: XCNIONSCIZPDRZ-UHFFFAOYSA-N
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Description

2-Iodo-10-oxidophenazin-5-ium 5-oxide is a phenazinium derivative characterized by an iodinated aromatic system and dual oxide groups. These compounds share a fused heterocyclic core with substituents (e.g., halogens, nitro, or hydroxy groups) that modulate reactivity, solubility, and biological activity .

Properties

CAS No.

6968-43-0

Molecular Formula

C12H7IN2O2

Molecular Weight

338.10 g/mol

IUPAC Name

2-iodo-10-oxidophenazin-5-ium 5-oxide

InChI

InChI=1S/C12H7IN2O2/c13-8-5-6-11-12(7-8)15(17)10-4-2-1-3-9(10)14(11)16/h1-7H

InChI Key

XCNIONSCIZPDRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C3=C([N+]2=O)C=CC(=C3)I)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 2-Iodo-10-oxidophenazin-5-ium 5-oxide typically involves the iodination of phenazine derivatives followed by oxidation. One common method includes the reaction of phenazine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product . Industrial production methods may involve large-scale batch reactions with optimized reaction parameters to maximize yield and purity .

Chemical Reactions Analysis

2-Iodo-10-oxidophenazin-5-ium 5-oxide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-Iodo-10-oxidophenazin-5-ium 5-oxide involves its interaction with cellular components, leading to oxidative stress and cell death. The compound targets cellular membranes and DNA, causing damage through the generation of reactive oxygen species (ROS). This oxidative damage disrupts cellular functions and induces apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 2-iodo-10-oxidophenazin-5-ium 5-oxide and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents XLogP3 Key Properties
This compound Not explicitly provided Estimated ~341.17* I, O (dual oxide) N/A Likely low solubility due to iodo
2-Chloro-10H-phenothiazine 5-oxide C₁₂H₈ClNOS 249.72 Cl, O (sulfoxide) 3.0 Moderate lipophilicity
10-Hydroxy-5-oxido-phenazin-2-one C₁₂H₈N₂O₃ 228.21 OH, O (dioxide) N/A Polar, hydrogen-bonding capacity
3,7-Dinitro-5-oxophenothiazine C₁₂H₇N₃O₅S 313.27 NO₂ (x2), O N/A High thermal stability
2-Nitro-10-oxidophenazin-5-ium 5-oxide Not explicitly provided N/A NO₂, O (dual oxide) N/A Reactive nitro group

*Estimated based on 2-chloro-10H-phenothiazine 5-oxide (249.72 g/mol) with iodine substitution (Cl → I: +91.45 g/mol).

Key Observations :

  • Iodo vs.
  • Oxide Groups: Dual oxide groups (as in phenazinium derivatives) may enhance polarity compared to sulfoxide-containing phenothiazines (e.g., 2-chloro-10H-phenothiazine 5-oxide) .
  • Nitro vs. Hydroxy Groups: Nitro-substituted derivatives (e.g., 3,7-dinitro-5-oxophenothiazine) exhibit higher molecular weights and thermal stability, whereas hydroxy analogs (e.g., 10-hydroxy-5-oxido-phenazin-2-one) are more polar and bioactive .

Research Findings and Gaps

  • Structural Insights : The iodinated phenazinium core is unique but understudied compared to chloro and nitro analogs. Computational modeling could predict its electronic properties .
  • Synthesis Challenges: No direct synthesis routes for the target compound are documented. Methods for analogous phenothiazine oxides (e.g., H₂SO₄-mediated cyclization) may require adaptation .
  • Biological Data : While hydroxy-phenazine oxides (e.g., 10-hydroxy-5-oxido-phenazin-2-one) are bioactive, the iodine substituent’s impact on toxicity or efficacy remains unexplored .

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